Octahydrocyclopenta[b]pyrrole-3a-carboxylic acid
Description
Octahydrocyclopenta[b]pyrrole-3a-carboxylic acid (CAS: 109428-53-7) is a bicyclic heterocyclic compound with the molecular formula C₈H₁₃NO₂ and a molecular weight of 155.19 g/mol. Its structure comprises a fused cyclopentane-pyrrolidine ring system, with stereochemistry defined as (2S,3aS,6aS) in its enantiomerically pure form . This compound serves as a critical intermediate in synthesizing pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors like Ramipril and its derivatives . Its stability under refrigeration and sensitivity to light and moisture necessitate stringent storage protocols .
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole-3a-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-7(11)8-3-1-2-6(8)9-5-4-8/h6,9H,1-5H2,(H,10,11) |
InChI Key |
OUQOATBOHJQCRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)(CCN2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of octahydrocyclopenta[b]pyrrole-3a-carboxylic acid typically involves the use of protected octahydrocyclopenta[b]pyrrole as a starting material. One common method includes the following steps:
Starting Material: Octahydrocyclopenta[b]pyrrole protected by N.
Solvents: Tetrahydrofuran, methyl tert-butyl ether, or dioxane.
Reagents: Chiral organic ligands and lithium alkylide.
Reaction Conditions: The reaction is carried out at temperatures ranging from -50°C to -78°C for 2-3 hours.
Final Step: The reaction product is then treated with carbon dioxide or ethyl chloroformate to obtain this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octahydrocyclopenta[b]pyrrole-3a-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Octahydrocyclopenta[b]pyrrole-3a-carboxylic acid is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic chemistry.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of octahydrocyclopenta[b]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Stereochemical and Functional Group Variations
Key structural analogues differ in substituent groups, stereochemistry, and pharmacological activity:
Key Observations :
- Positional Isomerism : The substitution site (e.g., 2-carboxylate vs. 3a-carboxylate) significantly impacts biological activity. For instance, Ramipril-related compounds with 2-carboxylate groups exhibit ACE-binding affinity, while ethyl esters at 3a-position (e.g., CAS 1935316-01-0) are inert intermediates .
- Stereochemical Influence : The (2S,3aS,6aS) configuration in Ramipril derivatives ensures optimal binding to ACE, whereas racemic mixtures (e.g., (±)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid HCl) show reduced efficacy .
Pharmacological and Physicochemical Properties
- ACE Inhibition: Ramipril-related compounds A and B demonstrate IC₅₀ values in the nanomolar range due to their carboxylate groups mimicking peptide substrates. In contrast, 4-fluoropyrrolidine-2-carbonitrile derivatives exhibit lower potency (pIC₅₀ ~2) .
- Stability : Benzyl esters (e.g., CAS 87269-87-2) require HCl salts for stabilization, while free carboxylic acids (e.g., CAS 109428-53-7) degrade under ambient conditions without refrigeration .
Biological Activity
Octahydrocyclopenta[b]pyrrole-3a-carboxylic acid, also referred to as (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid, is a bicyclic compound that has garnered attention for its potential biological activities. This compound features a unique cyclopenta[b]pyrrole core structure and has been investigated for various therapeutic applications, particularly in the realm of ocular diseases.
The molecular formula of this compound is with a molecular weight of 155.19 g/mol. The compound exists in both free acid and hydrochloride salt forms, which may influence its solubility and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃N O₂ |
| Molecular Weight | 155.19 g/mol |
| CAS Number | 109428-53-7 |
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly as an antagonist of retinol-binding protein 4 (RBP4). This interaction is crucial as RBP4 plays a role in the ocular uptake of retinol, essential for vision.
The mechanism by which this compound operates involves binding to RBP4, thereby inhibiting its function. This inhibition leads to reduced levels of circulating RBP4, which has been shown to lower the uptake of retinol in ocular tissues. Studies have demonstrated that compounds with this mechanism can significantly reduce cytotoxic bisretinoid accumulation in retinal cells, which is implicated in diseases such as age-related macular degeneration and Stargardt disease .
Case Studies
- Inhibition of RBP4 : A study highlighted that analogs of octahydrocyclopenta[b]pyrrole compounds effectively reduced plasma RBP4 levels by over 90% in rodent models. This reduction correlated with improved ocular health indicators .
- Potential for Treating Ocular Diseases : The compound has been explored for its therapeutic potential in treating atrophic age-related macular degeneration and Stargardt disease due to its ability to modulate retinol levels in the eye .
Comparative Analysis with Similar Compounds
A comparative analysis reveals that this compound shares structural similarities with other bicyclic compounds but exhibits unique properties due to its specific stereochemistry and functional group positioning.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| (2R,3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid | Similar bicyclic structure | Different stereochemistry may influence biological activity |
| Octahydrocyclopenta[b]pyrrole-3-carboxylic acid | Fused pyrrole ring | Potentially different reactivity patterns due to carboxyl group position |
| 2-Benzyl-octahydrocyclopenta[c]pyrrole-3a-carboxamide | Antagonist activity against RBP4 | Specific antagonistic activity not commonly observed in similar compounds |
Future Directions
While preliminary studies indicate promising biological activities for this compound, further research is needed to fully elucidate its mechanisms and therapeutic potential. Future studies should focus on:
- In-depth Mechanistic Studies : Understanding the precise interactions at the molecular level with RBP4.
- Clinical Trials : Evaluating efficacy and safety in human subjects for ocular diseases.
- Development of Derivatives : Exploring modifications to enhance bioavailability and specificity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for tert-butoxycarbonyl-protected octahydrocyclopenta[c]pyrrole carboxylic acid derivatives?
- Methodological Answer : Flow microreactor systems enable efficient direct introduction of tert-butoxycarbonyl (Boc) groups into bicyclic pyrrolidine frameworks. This method minimizes side reactions and improves yields by precisely controlling reaction parameters such as temperature and residence time. The Boc group enhances solubility and stability during subsequent functionalization steps, which is critical for peptide coupling or chiral resolution .
Q. How can stereochemical configurations of octahydrocyclopenta[b]pyrrole-2-carboxylic acid derivatives be confirmed experimentally?
- Methodological Answer : Stereochemistry is confirmed using a combination of NMR (e.g., NOESY for spatial proximity analysis) and X-ray crystallography. For example, the (2S,3aS,6aS) configuration of Ramipril-related impurities is validated via comparative analysis with USP reference standards, which provide definitive stereochemical data . Additionally, InChI codes and SMILES strings (e.g.,
InChI=1S/C8H13NO2/c10-8(11)7-6-3-1-2-5(6)4-9-7/h5-7,9H,1-4H2) serve as digital identifiers for cross-referencing structural databases .
Q. What are the common impurities in Ramipril synthesis involving octahydrocyclopenta[b]pyrrole intermediates?
- Methodological Answer : Key impurities include Ramipril Related Compound A (unesterified carboxylic acid derivative) and Ramipril Isopropyl Ester (improperly protected intermediate). These are identified using HPLC with UV/Vis detection, calibrated against USP reference materials. Impurity profiles must comply with ICH Q3A/B guidelines, requiring quantification limits below 0.1% .
Advanced Research Questions
Q. How does fluorination at the 4,4-positions alter the biological activity of octahydrocyclopenta[c]pyrrole derivatives?
- Methodological Answer : Fluorination enhances metabolic stability and target binding affinity. For example, 4,4-difluorooctahydrocyclopenta[c]pyrrole hydrochloride exhibits improved antimicrobial activity due to increased electronegativity and lipophilicity, as validated by MIC assays against Staphylococcus aureus. Fluorine’s inductive effects also modulate pKa values (predicted pKa = 4.48 ± 0.20), influencing ionization states under physiological conditions .
Q. What design strategies improve RBP4 antagonism in bicyclic octahydrocyclopenta[c]pyrrolo analogues?
- Methodological Answer : Conformational restriction of the pyrrolidine core optimizes binding to RBP4’s hydrophobic pocket. Analogues like compound 43 (SPA IC50 = 72.7 nM) incorporate trifluoromethylphenyl and arylcarboxylic acid moieties, linked via a rigid bicyclic scaffold. Docking studies and HTRF assays confirm reduced CYP-mediated metabolism and enhanced binding kinetics compared to linear derivatives .
Q. How can co-eluting impurities in octahydrocyclopenta[b]pyrrole derivatives be resolved using advanced chromatographic techniques?
- Methodological Answer : High-resolution LC-MS with a C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus) and gradient elution (0.1% formic acid in acetonitrile/water) effectively separates structurally similar impurities. For example, impurity L in Ramipril is resolved at a retention time of 13.8 min using a 300 MHz NMR-coupled system, with mass accuracy < 2 ppm for precise identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
